![molecular formula C28H28FN3O2S B2835436 N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 851715-24-7](/img/structure/B2835436.png)
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1,2,3-triazoles have garnered significant interest in medicinal chemistry due to their stability against metabolic degradation and versatile applications. In this context, the compound has been synthesized as a 1,2,3-triazole hybrid containing amine-ester functionality . Researchers have evaluated its antimicrobial activity against various strains, including S. aureus , B. subtilis , E. coli , S. enterica , C. albicans , and R. oryzae . Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes .
Anti-Epileptic Potential
Another study explored 1,2,3-triazole derivatives, including compounds with thio-substituted benzothiazole moieties. Among these, compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide demonstrated anti-epileptic activity in animal models . Its ED50 value was 50.8 mg/kg in the MES test.
Other Potential Applications
While the above fields are well-studied, 1,2,3-triazoles continue to be explored for various other applications, including anti-viral, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . However, specific data on the compound in these contexts may require further investigation.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment that determines the color of human skin, eyes, and hair .
Mode of Action
It is suggested that the compound may interact with its targets through a mix-type inhibition mechanism . This means that the compound can bind to the enzyme whether the substrate is attached or not, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given its potential role as a tyrosinase inhibitor . By inhibiting tyrosinase, the compound could prevent the conversion of L-tyrosine to L-dopa and then dopaquinone, thereby reducing melanin production .
Result of Action
The inhibition of tyrosinase by this compound could lead to a decrease in melanin production . This could potentially be beneficial in treating conditions associated with hyperpigmentation, such as melasma and freckles . Additionally, the compound may have antioxidant properties .
properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-19-7-10-22(15-20(19)2)28(34)30-13-14-32-17-26(24-5-3-4-6-25(24)32)35-18-27(33)31-16-21-8-11-23(29)12-9-21/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQJXDROCOGTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide |
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